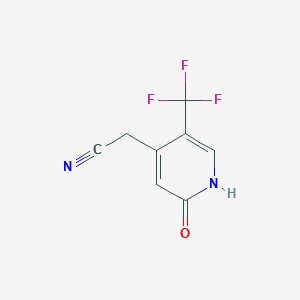

2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile

Description

2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile is a pyridine derivative featuring a hydroxyl group at position 2, a trifluoromethyl (-CF₃) group at position 5, and an acetonitrile (-CH₂CN) substituent at position 2. This compound is part of a broader class of fluorinated pyridine derivatives, which are of interest due to their unique electronic and steric properties imparted by the trifluoromethyl group. The hydroxyl and acetonitrile groups contribute to its polarity, influencing solubility and reactivity.

Properties

IUPAC Name |

2-[2-oxo-5-(trifluoromethyl)-1H-pyridin-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)6-4-13-7(14)3-5(6)1-2-12/h3-4H,1H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHKBRCDFNFLBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile typically involves:

- Protection of reactive hydroxyl groups to prevent side reactions,

- Condensation reactions to build the pyridine core with desired substituents,

- Hydrolysis or further functional group transformations to introduce the acetonitrile group,

- Optimization of reaction conditions to minimize impurities and maximize yield.

A highly referenced method for preparing related pyridine derivatives with trifluoromethyl groups involves the following key steps:

| Step No. | Reaction Type | Description | Conditions / Reagents |

|---|---|---|---|

| 1 | Protection | Protection of hydroxyl group on precursor compound (e.g., 2-(4-trifluoromethyl)phenethyl alcohol) | Use of protective reagents such as p-methylbenzenesulfonyl chloride or benzenesulfonyl chloride |

| 2 | Condensation | Condensation of protected intermediate with 5-aminosalicylic acid methyl ester to form a key intermediate | Base catalysis using triethylamine, N-diisopropylethylamine, DBU, or pyridine; triethylamine preferred |

| 3 | Salification (optional) | Formation of salt from crude intermediate using inorganic acids (HCl, H2SO4 preferred) | Acid aqueous solutions, sulfuric acid preferred |

| 4 | Hydrolysis | Hydrolysis of ester intermediate to yield final acid derivative | Hydrolysis at 60-100 °C (preferably 80-85 °C) in presence of sulfuric acid under nitrogen bubbling |

This method effectively controls meta-isomer impurities and disubstituted impurities by choosing specific protective reagents and optimizing reaction parameters. The hydrolysis step under acidic conditions and inert atmosphere ensures high purity of the final compound.

Reaction Mechanism Insights and Optimization

Protection Step: The hydroxyl group on the phenethyl alcohol precursor is protected to prevent side reactions during condensation. Sulfonyl chlorides (e.g., p-methylbenzenesulfonyl chloride) are employed to form sulfonate esters, which are stable under subsequent reaction conditions.

Condensation Step: The protected intermediate undergoes nucleophilic substitution or condensation with 5-aminosalicylic acid methyl ester. The base (triethylamine preferred) facilitates deprotonation and promotes the coupling reaction.

Salification: Acid treatment converts the crude product into a salt form, improving crystallinity and ease of purification.

Hydrolysis: Acidic hydrolysis converts the methyl ester to the carboxylic acid, completing the synthesis of the target compound.

Comparative Data Table of Reaction Parameters

| Reaction Step | Reagents / Conditions | Temperature (°C) | Atmosphere | Yield (%) | Purity Notes |

|---|---|---|---|---|---|

| Protection | p-Methylbenzenesulfonyl chloride, base | Room temp | Ambient | High | Minimizes meta-isomer impurities |

| Condensation | 5-Aminosalicylic acid methyl ester, triethylamine | 25-50 | Ambient | High | Controls disubstituted impurities |

| Salification | Sulfuric acid aqueous solution | Room temp | Ambient | - | Improves crystallinity |

| Hydrolysis | Sulfuric acid, nitrogen bubbling | 80-85 | Nitrogen inert | High | High purity acid product |

Summary of Advantages of the Described Preparation Method

- High yield and purity of the target compound due to selective protection and optimized reaction conditions.

- Effective removal of isomeric and disubstituted impurities.

- Use of common reagents and mild conditions suitable for scale-up.

- Control of hydrolysis under inert atmosphere to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug design.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and activity in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Differences

Core Structure Variations :

- Pyridine vs. Benzimidazole/Pyrimidine : The target compound’s pyridine ring lacks the dual nitrogen atoms present in pyrimidines or the fused bicyclic structure of benzimidazoles (e.g., NS1619). This impacts electron distribution and binding affinity in biological systems .

- Substituent Positions : In 2-Fluoro-5-(trifluoromethyl)pyridine-4-acetonitrile, fluorine at position 2 reduces acidity compared to the hydroxyl group in the target compound, altering solubility and reactivity .

Functional Group Effects: Hydroxyl (-OH) vs. Amino (-NH₂): The hydroxyl group in the target compound is acidic (pKa ~8–10), while the amino group in its analog is basic (pKa ~9–11), affecting ionization and interaction with biological targets . Trifluoromethyl (-CF₃): This electron-withdrawing group enhances stability and lipophilicity across all analogs, though its position modulates steric effects. For example, in NS1619, dual -CF₃ groups on benzimidazole contribute to its potency as a BK channel activator .

Biological Activity :

- NS1619 demonstrates significant effects on BK channels but exhibits off-target cardiac and smooth muscle activity, limiting its therapeutic utility .

- Fluoro derivatives (e.g., 2-Fluoro-5-(trifluoromethyl)pyridine-4-acetonitrile) may exhibit improved blood-brain barrier penetration due to increased lipophilicity, though this is speculative without direct data .

Biological Activity

2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile is a pyridine derivative with significant potential in medicinal chemistry due to its unique structural features. The trifluoromethyl group enhances lipophilicity and biological activity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The trifluoromethyl group is known to enhance the compound's ability to penetrate biological membranes, facilitating its interaction with target biomolecules.

Target Interactions

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

- Cell Signaling Modulation : It influences cell signaling pathways that regulate cell growth and apoptosis, making it a candidate for cancer therapy.

Anticancer Activity

Several studies have investigated the anticancer properties of related pyridine derivatives, which may provide insights into the potential effects of this compound:

- Cytotoxicity Assays : Research has demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of trifluoromethylpyridines showed IC50 values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cells, indicating strong growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

- Mechanistic Studies : In vitro studies suggest that these compounds induce apoptosis through caspase activation and cell cycle arrest at the G2/M phase. This mechanism highlights their potential as anticancer agents by promoting programmed cell death in malignant cells .

Antimicrobial Properties

The compound's derivatives have also been evaluated for antimicrobial activity against various pathogens. Preliminary findings indicate that these compounds can inhibit bacterial growth, although specific data for this compound remains limited.

Table 1: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile?

- Methodology : Synthesis typically involves multi-step reactions. A plausible route includes:

Trifluoromethylation : Introduce the trifluoromethyl group via nucleophilic substitution using reagents like trifluoromethylcopper(I) complexes or Umemoto reagents under anhydrous conditions .

Cyanation : Install the acetonitrile group at the 4-position using a palladium-catalyzed cyanation (e.g., Zn(CN)₂ and Pd(PPh₃)₄) .

Hydroxylation : Oxidize the pyridine ring at the 2-position using hydrogen peroxide or m-CPBA in acidic media .

- Key Considerations : Monitor intermediates via HPLC (C18 column, acetonitrile/water mobile phase) and confirm regioselectivity using ¹⁹F NMR .

Q. How can the purity and structure of this compound be validated?

- Analytical Techniques :

- HPLC-MS : Use a reverse-phase C18 column with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation .

- ¹H/¹³C/¹⁹F NMR : Assign peaks using deuterated DMSO or CDCl₃. The trifluoromethyl group typically shows a singlet at ~δ -60 ppm in ¹⁹F NMR .

- Elemental Analysis : Verify C, H, N, and F content (±0.3% deviation) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Conduct solubility tests at 25°C using the shake-flask method .

- Stability :

- pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions. Store in neutral buffers (e.g., ammonium acetate, pH 6.5) .

- Light/Temperature : Degrades under UV light. Store at -20°C in amber vials under inert gas .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties of the pyridine ring?

- Methodology :

- Computational Studies : Perform DFT calculations (B3LYP/6-31G* basis set) to map electron density and HOMO/LUMO orbitals. Compare with non-fluorinated analogs .

- Experimental Validation : Use cyclic voltammetry to measure redox potentials in acetonitrile (0.1 M TBAPF₆) .

Q. What catalytic systems enable functionalization of the acetonitrile group?

- Approach :

- Cross-Coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to replace the nitrile group. Optimize using Pd(OAc)₂ and SPhos ligand .

- Hydrolysis : Convert nitrile to carboxylic acid using H₂SO₄/H₂O (1:1) at 80°C .

Q. How can this compound serve as a precursor for bioactive molecules?

- Case Study :

- Antimicrobial Agents : React the nitrile group with hydrazine to form tetrazoles, then screen against bacterial strains (e.g., E. coli, MIC assay) .

- Kinase Inhibitors : Functionalize the hydroxyl group with sulfonyl chlorides and test in enzyme inhibition assays (IC₅₀ determination) .

Q. What strategies resolve tautomerism between hydroxy and keto forms?

- Methods :

- X-ray Crystallography : Confirm dominant tautomer in solid state .

- Dynamic NMR : Monitor tautomeric equilibrium in DMSO-d₆ at variable temperatures (25–80°C) .

- Outcome : The hydroxy form predominates in polar solvents due to intramolecular hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.